N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
The compound features a thiazole core substituted with a 5-chlorothiophene group at the 4-position and a methylsulfonylphenyl-acetamide moiety at the 2-position. This design is consistent with bioactive thiazole derivatives, which are frequently explored for their inhibitory effects on enzymes such as matrix metalloproteinases (MMPs) or kinases, as well as antimicrobial and antiproliferative activities .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-25(21,22)11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h2-7,9H,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHBIJQDQGJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with α-haloketones under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a chlorinated thiophene derivative.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 4-(methylsulfonyl)phenylacetic acid under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s closest analogs in the evidence include thiazole-acetamides with variations in aromatic substituents, heterocycles, and functional groups. Key comparisons are summarized below:
Key Observations :
- Lipophilicity : The 5-chlorothiophene group may enhance lipophilicity relative to fluorophenyl (GSK1570606A) or propargyloxy (Compound 21) substituents, affecting membrane permeability .
- Molecular Weight : At ~425 g/mol, the compound is within the acceptable range for drug-like molecules (typically <500 g/mol), similar to other analogs .
Discussion of Substituent Effects
- Chlorothiophene vs. Chlorophenyl : The 5-chlorothiophene group in the target compound may offer superior metabolic stability compared to chlorophenyl (Compound 14), as sulfur-containing heterocycles resist oxidative degradation .
- Methylsulfonyl vs.
- Thiazole Core Variations : Benzothiazole derivatives (Compounds 21–22) exhibit distinct pharmacokinetic profiles due to extended aromatic systems, whereas the target compound’s simpler thiazole-thiophene system may favor synthetic accessibility .
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. The unique structural features of this compound, including a thiazole ring and various substituents, suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 366.83 g/mol. The compound features:
- A thiazole ring , known for its role in various biological activities.
- A chlorothiophene moiety , which may enhance the compound's lipophilicity.
- A methylsulfonyl-substituted phenyl group , contributing to its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play crucial roles in the synthesis of inflammatory mediators.
Enzyme Inhibition Studies
Research indicates that similar compounds exhibit significant inhibition of COX and LOX activities:
- COX-1 Inhibition : The compound was tested against COX-1 using a modified protocol, revealing effective inhibition comparable to standard drugs like aspirin .
- LOX Inhibition : The inhibitory effect on 5-lipoxygenase (5-LOX) was evaluated, demonstrating substantial activity at various concentrations .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Thiazole ring, methylsulfonyl group | Anti-inflammatory, Antimicrobial | Current Study |
| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Thiazole ring, methyl substitution | Anti-inflammatory | |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Similar thiazole structure | Potential anti-inflammatory |
Case Studies
In vitro studies have demonstrated the antibacterial efficacy of thiazole derivatives against various pathogens. For instance, one study reported that derivatives similar to this compound exhibited significant antibacterial activity against Xanthomonas oryzae with an EC50 value of 156.7 µM . Scanning electron microscopy (SEM) revealed that these compounds could disrupt bacterial cell membranes, leading to cell death .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several key features that contribute to its biological activity:
- Thiazole Ring : Essential for enzyme binding and inhibition.
- Chlorothiophene Moiety : Enhances lipophilicity and bioavailability.
- Methylsulfonyl Group : Improves solubility and interaction with biological targets.
Q & A
Q. How to assess cross-reactivity with off-target enzymes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
